molecular formula C9H13NO B1511183 2-(3-(Aminomethyl)phenyl)ethanol CAS No. 1379356-00-9

2-(3-(Aminomethyl)phenyl)ethanol

Cat. No. B1511183
CAS RN: 1379356-00-9
M. Wt: 151.21 g/mol
InChI Key: CSSOUAZPKJJPNE-UHFFFAOYSA-N
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Description

“2-(3-(Aminomethyl)phenyl)ethanol” is a chemical compound with the CAS Number: 1379356-00-9 and Molecular Weight: 151.21 . It has a linear formula of C9H13NO .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c10-7-9-3-1-2-8 (6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, alcohols in general can undergo a variety of reactions. For instance, they can react with the strongly acidic hydrogen halides HCl, HBr, and HI .


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Controlled Release of Bioactives

2-Phenyl ethanol, a compound related to 2-(3-(Aminomethyl)phenyl)ethanol, has been incorporated into chitosan films for its bacteriostatic and antifungal properties, and to leverage its pleasant fragrance. The use of β-cyclodextrin inclusion complexes within these films has enabled a controlled release mechanism, improving the compound's stability and reducing volatility. This approach has significant applications in food preservation and packaging, highlighting the potential for similar derivatives like this compound in enhancing food safety and shelf life (Zarandona et al., 2020).

Green Chemical Synthesis

The selective hydrogenation of styrene oxide to 2-phenyl ethanol over bimetallic Pd–Cu catalysts in supercritical carbon dioxide presents a green chemistry approach to producing important chemicals used in perfumes, soaps, and detergents. This method avoids the use of polluting routes, showcasing an environmentally friendly synthesis process. Given the structural similarity, this research implies potential methodologies for synthesizing compounds like this compound in a sustainable manner (Yadav & Lawate, 2011).

Bioreduction in Pharmaceutical Synthesis

A specific example of biocatalysis involves the reduction of 3,5-bis(trifluoromethyl) acetophenone to its corresponding chiral alcohol by an enzyme from Burkholderia cenocepacia. This bioreduction process highlights the enzyme's potential in synthesizing key chiral intermediates for pharmaceuticals, indicating the broader applicability of enzymes in the asymmetric synthesis of structurally related compounds like this compound (Yu et al., 2018).

Peptide Synthesis and Protective Groups

Research on new base-labile amino-protective groups derived from modifications of 2-(methylsulphonyl)ethanol, suggests potential applications in peptide synthesis. The development of these protective groups, which are labile in alkaline media, could be relevant for synthesizing peptides involving compounds similar to this compound, providing insight into novel approaches in peptide chemistry (Verhart & Tesser, 2010).

Synthesis of Cardiovascular Drug Intermediates

The study on a new synthesis process for 2-(4-aminophenyl) ethanol as a key intermediate in cardiovascular drugs provides insights into the industrial application and optimization of drug synthesis processes. By exploring the conversion of β-phenylethanol through esterification, nitrification, hydrolysis, and reduction, this research demonstrates the potential for developing efficient production methods for related compounds, including this compound, enhancing pharmaceutical manufacturing efficiency (Zhang Wei-xing, 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for “2-(3-(Aminomethyl)phenyl)ethanol” are not available, a compound with a similar structure, berotralstat, has been used in the treatment of hereditary angioedema . This suggests potential therapeutic applications for “this compound” and similar compounds.

Biochemical Analysis

Biochemical Properties

2-(3-(Aminomethyl)phenyl)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, this compound can form hydrogen bonds due to the presence of hydroxyl and amino groups, which can influence its interactions with other biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating signaling pathways and gene expression . Higher doses may lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can have distinct biochemical properties and effects on cellular function. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a different distribution profile compared to other compounds that are substrates for this transporter. The localization and accumulation of this compound in specific tissues can affect its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of this compound can also affect its stability and degradation, influencing its long-term effects on cellular function.

properties

IUPAC Name

2-[3-(aminomethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSOUAZPKJJPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741668
Record name 2-[3-(Aminomethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379356-00-9
Record name 2-[3-(Aminomethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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